

# Application Notes and Protocols for CRISPR-Cas9 Mediated FMOD Gene Editing

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## Compound of Interest

Compound Name: *fibromodulin*

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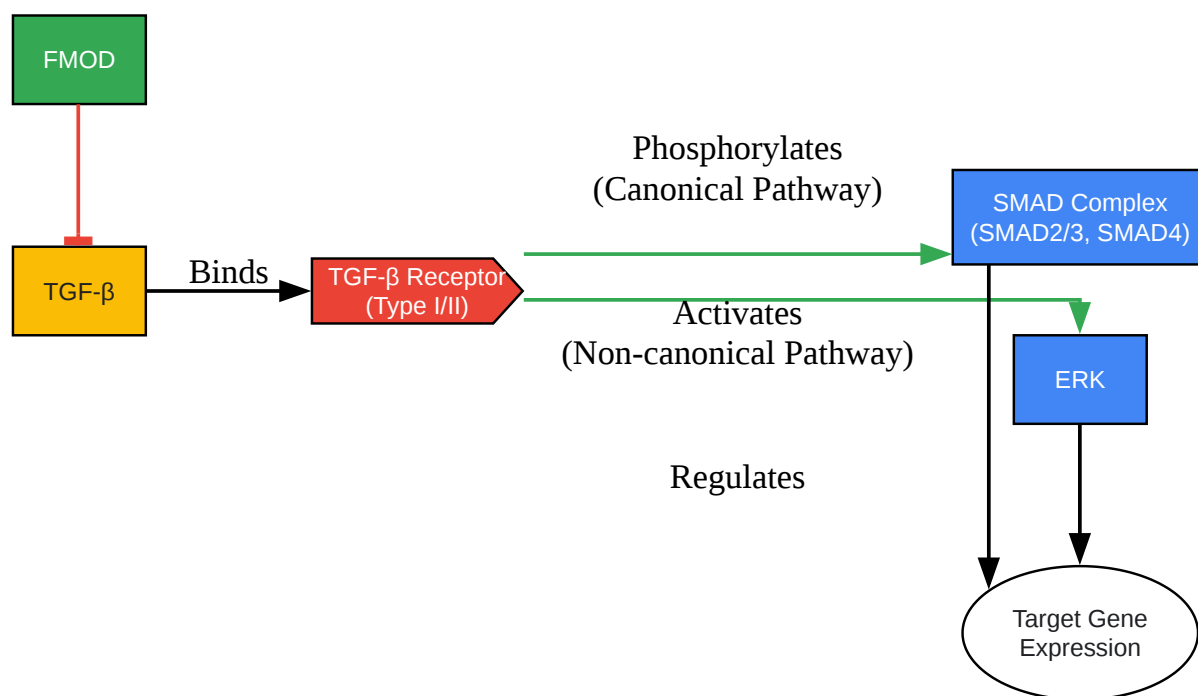
## Introduction

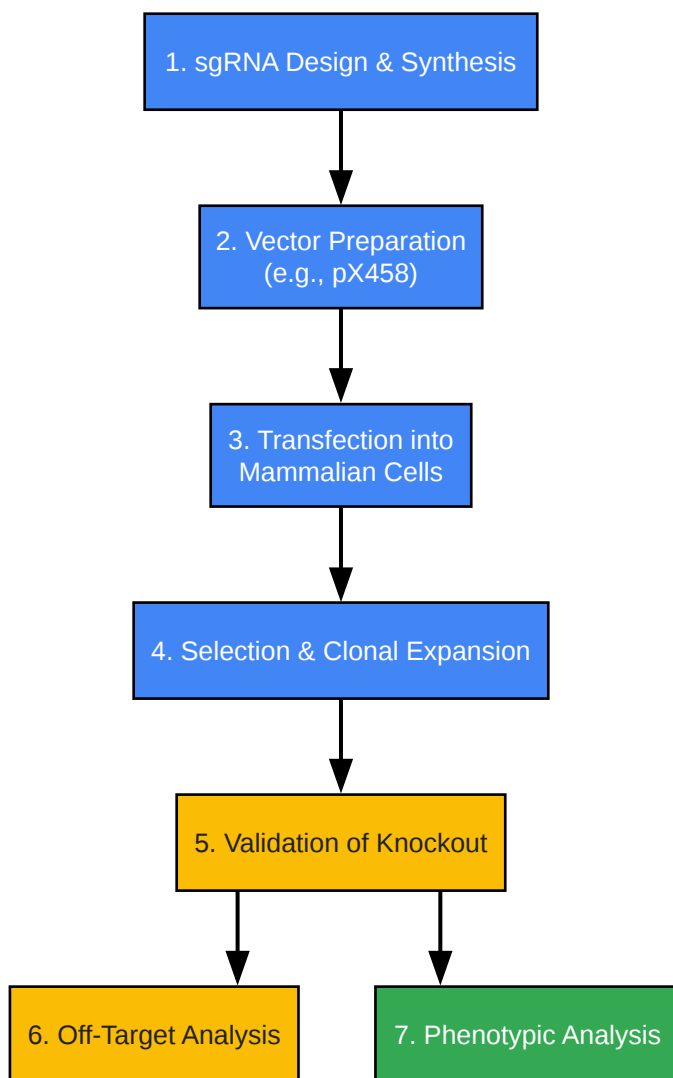
**Fibromodulin** (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in extracellular matrix (ECM) organization by interacting with collagen fibrils.[1][2] Its involvement in regulating the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway positions it as a key player in cellular processes such as adhesion, proliferation, migration, and differentiation. [1][3] Dysregulation of FMOD has been implicated in the pathogenesis of fibrosis and various cancers, making it an attractive target for therapeutic intervention.[4][5][6] The CRISPR-Cas9 system offers a powerful and precise tool for editing the FMOD gene, enabling researchers to investigate its function and explore its therapeutic potential.[7][8]

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for FMOD gene editing, including detailed protocols for knockout in mammalian cells, validation of edits, and analysis of off-target effects.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF- $\beta$  signaling pathway involving FMOD and a typical experimental workflow for CRISPR-Cas9 mediated FMOD gene knockout.





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